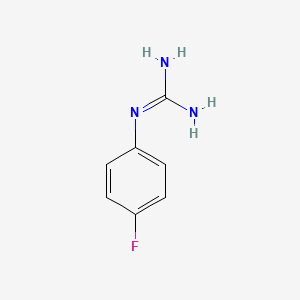

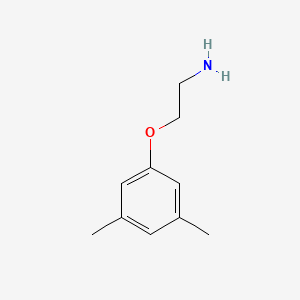

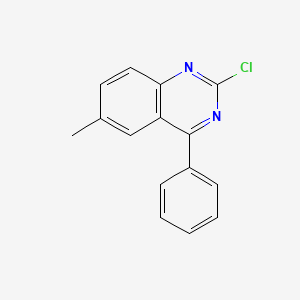

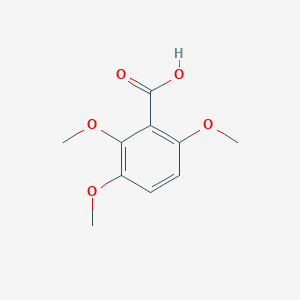

![molecular formula C20H22N2 B1348228 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole CAS No. 157056-89-8](/img/structure/B1348228.png)

8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole, also known as 8-CH-PPC, is a chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing a nitrogen atom and a carbazole group. 8-CH-PPC is a relatively new compound, and has been studied for its potential use in various scientific fields, including biochemistry, pharmacology and medicinal chemistry.

Aplicaciones Científicas De Investigación

Pyrazoline Derivatives: Therapeutic Applications

Pyrazolines, including structures similar to 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole, are renowned for their diverse pharmacological effects. These include antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. Additional pharmacological effects encompass cannabinoid CB1 receptor antagonism, antiepileptic, antitrypanosomal, antiviral activity, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, nitric oxide synthase inhibition, antioxidant, steroidal, antidiabetic properties, ACAT inhibition, and modulation of urotensin II and somatostatin-5 receptors, TGF-β signal transduction, and neurocytotoxicity inhibitors activities (Shaaban, Mayhoub, & Farag, 2012). The synthesis methodologies and the diverse biological activities highlight the potential of pyrazoline derivatives in various therapeutic applications.

Carbazole Derivatives: Synthesis and Antioxidant Activities

Carbazole derivatives, akin to the structure of this compound, have been synthesized and evaluated for their antioxidant activities. The key synthetic approach involves an allene-mediated electrocyclic reaction for constructing a highly substituted carbazole ring. Antioxidant activities of these carbazole alkaloids and related compounds were assessed using DPPH, ABTS+ radical scavenging assays, and copper-reducing power, demonstrating the importance of the phenolic carbazole core in antioxidant activity. These findings suggest the potential utility of such compounds in designing novel antioxidants (Hieda, 2017).

Propiedades

IUPAC Name |

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-14H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKYKWKKBBAXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)N4C=CN=C5C4=C3CCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347787 |

Source

|

| Record name | 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157056-89-8 |

Source

|

| Record name | 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.